molecular formula C25H21N3O6S B2433289 (2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide CAS No. 866349-33-9

(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide

Cat. No.: B2433289
CAS No.: 866349-33-9
M. Wt: 491.52
InChI Key: RONVERZZMGLXSA-RFBIWTDZSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and catalysts .


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

  • Synthesis and Chemical Properties:

    • The compound has been used in the synthesis of various chemically reactive derivatives. For instance, its reactivity in the formation of isolated and fused benzo[f]chromene derivatives has been explored, utilizing various reagents under basic conditions (El-Rady & El-Azab, 2012).
    • It has also been involved in the synthesis of 2-sulfenylimine chromene compounds via a one-pot, catalyst-free, five-component reaction in toluene medium (Kale et al., 2016).
  • Antibacterial and Antifungal Applications:

    • Certain derivatives of this compound have shown promising antibacterial activities against both Gram-negative and Gram-positive bacteria. Specific derivatives exhibited significant antibacterial effects in vitro (Pouramiri et al., 2017).
    • Additionally, some novel molecules with a chromene azo motif including derivatives of this compound have been synthesized for potential application against drug-resistant pathogens. These compounds have been evaluated for their antibacterial and antifungal activities, and also screened for cytotoxicity against various cancer cell lines (Okasha et al., 2019).
  • Catalysis and Synthesis Efficiency:

    • This compound has been used in the development of efficient catalysts for chemical synthesis. For instance, a study used it for the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, highlighting its role in enhancing synthesis efficiency (Safaei‐Ghomi et al., 2017).
  • Chemosensor Development:

    • It has been utilized in the development of chemosensors. A study synthesized a highly selective fluorescence chemosensor based on a coumarin fluorophore derivative of this compound, which showed potential for detecting Cu2+ and H2PO4− in specific environments (Meng et al., 2018).

Mechanism of Action

If the compound is a drug or biologically active molecule, its mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. It includes knowing how to handle and store the compound safely .

Properties

IUPAC Name

(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6S/c1-16-6-9-19(10-7-16)35(30,31)28-27-25-20(14-17-4-2-3-5-21(17)34-25)24(29)26-18-8-11-22-23(15-18)33-13-12-32-22/h2-11,14-15,28H,12-13H2,1H3,(H,26,29)/b27-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONVERZZMGLXSA-RFBIWTDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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